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Introduction

AVE 0991 is a synthetic, non-peptide, and orally active compound that functions as a selective

agonist for the Mas receptor.[1] It effectively mimics the vasoprotective effects of the

endogenous peptide Angiotensin-(1-7) [Ang-(1-7)].[2][3][4] The primary mechanism of AVE

0991 involves the stimulation of the Mas receptor, which is part of the protective axis of the

Renin-Angiotensin System (RAS).[5] This activation leads to a kinin-mediated stimulation of

endothelial nitric oxide synthase (eNOS), resulting in increased production of nitric oxide (NO),

a potent vasodilator.[2][3][6] Notably, AVE 0991 induces a significantly higher amount of

bioactive NO compared to Ang-(1-7) while generating very low levels of superoxide (O₂⁻),

contributing to a favorable vascular profile.[2][3] Its actions are endothelium-dependent and are

abrogated in the absence of the Mas receptor.[7][8] These properties make AVE 0991 a

valuable pharmacological tool for investigating vascular function and a potential therapeutic

agent for cardiovascular diseases such as hypertension and atherosclerosis.[5][9][10]

Signaling Pathway of AVE 0991 in Endothelial Cells

The following diagram illustrates the proposed signaling cascade initiated by AVE 0991 in

vascular endothelial cells, leading to the production of nitric oxide and subsequent vasodilation.
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Caption: Signaling pathway of AVE 0991 leading to NO-mediated vasodilation.

Experimental Protocols
Here we provide detailed protocols for assessing the vascular effects of AVE 0991 using

common ex vivo, in vitro, and in vivo methodologies.

Protocol 1: Ex Vivo Assessment of Vasodilation in
Isolated Aortic Rings
This protocol details the measurement of the direct vasodilatory effect of AVE 0991 on isolated

blood vessels using an organ bath setup.

Experimental Workflow: Aortic Ring Vasodilation Assay
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Caption: Workflow for assessing AVE 0991-induced vasodilation in aortic rings.
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Methodology

Tissue Preparation:

Humanely euthanize a rodent (e.g., C57BL/6 mouse) following approved animal care

protocols.[8]

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

Under a dissecting microscope, remove surrounding connective and adipose tissues.

Cut the aorta into 2-3 mm rings. For endothelium-denuded controls, gently rub the luminal

surface of the ring with a fine wire.[8]

Organ Bath Mounting:

Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath

chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled

with 95% O₂ / 5% CO₂.

Connect the upper hook to an isometric force transducer linked to a data acquisition

system.

Experimental Procedure:

Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (e.g., 1g

for mouse aorta), replacing the buffer every 15-20 minutes.

Assess the viability of the rings by inducing contraction with a high-potassium solution

(e.g., 80 mM KCl).

After washing and returning to baseline tension, pre-contract the rings to approximately

80% of the maximal KCl response using a vasoconstrictor like Phenylephrine.[8]

Once a stable contraction plateau is reached, add AVE 0991 in a cumulative manner to

generate a concentration-response curve (e.g., 10⁻¹² to 10⁻⁵ M).
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For mechanistic studies, pre-incubate rings with inhibitors such as L-NAME (NOS

inhibitor) or A-779 (Mas receptor antagonist) for 20-30 minutes before pre-contraction.[7]

Data Analysis:

Express the relaxation induced by AVE 0991 as a percentage reversal of the pre-

contractile tone.

Plot the percentage relaxation against the log concentration of AVE 0991 and fit the data

to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (maximum

effect).

Protocol 2: In Vitro Measurement of Nitric Oxide (NO)
Production
This protocol describes the direct measurement of NO released from cultured endothelial cells

upon stimulation with AVE 0991.

Experimental Workflow: NO Measurement in Endothelial Cells
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Caption: Workflow for measuring AVE 0991-stimulated NO production in vitro.
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Cell Culture:

Culture primary endothelial cells, such as Bovine Aortic Endothelial Cells (BAECs), in

appropriate media until confluent.[2]

Seed the cells onto suitable culture plates or coverslips depending on the detection

method.

NO Detection:

Method A: Electrochemical Nanosensors: This method allows for real-time, direct

measurement of NO at the cell surface.[2][3]

Wash cells with a physiological buffer.

Position the NO-selective nanosensor close to the cell surface using a

micromanipulator.

Record a stable baseline before injecting AVE 0991 (e.g., 10 µmol/L) into the buffer.[2]

Continuously record the sensor output to measure the change in NO concentration over

time.

Method B: Fluorescent Dyes (e.g., DAF-FM Diacetate):

Wash cells and load them with DAF-FM diacetate in the dark according to the

manufacturer's instructions.

Wash away excess dye and replace it with a fresh buffer.

Acquire baseline fluorescence using a fluorescence microscope or plate reader.

Add AVE 0991 and record the increase in fluorescence intensity over time, which is

proportional to NO production.

Inhibitor Studies:
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To investigate the signaling pathway, pre-incubate the cells with specific inhibitors for 5-20

minutes before adding AVE 0991.[2]

L-NMMA (200 µmol/L): Non-specific NOS inhibitor.[2]

PD 123,177 (0.1 µmol/L): AT₂ receptor antagonist.[2][6]

EXP 3174 (0.1 µmol/L): AT₁ receptor antagonist.[2][6]

[D-Ala⁷]-Ang-(1-7) or A-779 (5 µmol/L): Mas receptor antagonist.[2][6]

Bradykinin B₂ Receptor Antagonist: (e.g., Hoe 140).

Data Analysis:

For nanosensors, quantify the peak NO concentration (in nmol/L) reached after

stimulation.[3]

For fluorescent dyes, calculate the fold-change in fluorescence intensity over baseline.

Compare the NO production in the presence and absence of inhibitors to determine the

percentage of inhibition.

Protocol 3: In Vivo Assessment of Blood Pressure
This protocol outlines the measurement of mean arterial pressure (MAP) in rodents to assess

the systemic hemodynamic effects of AVE 0991.

Methodology

Animal Preparation and Catheterization:

Anesthetize the animal (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g.,

ketamine/xylazine).[11][12]

Surgically expose the right carotid or femoral artery.

Insert a fluid-filled catheter (e.g., PE-50) into the artery and secure it with surgical silk. The

catheter is connected to a pressure transducer.[11]
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For drug administration, a separate catheter can be placed in the femoral vein.[12]

Blood Pressure Measurement (Acute Study):

Allow the animal to stabilize after surgery until a steady blood pressure reading is

obtained.

Record the basal mean arterial pressure (MAP) for a control period (e.g., 15-30 minutes).

[12]

Administer a bolus intravenous (IV) injection of AVE 0991 (e.g., 1 mg/kg) or vehicle

control.[12]

Continuously record the MAP for at least 60 minutes post-injection to observe any

changes.[12]

Blood Pressure Measurement (Chronic Study with Telemetry):

For long-term, conscious animal studies, a telemetry transmitter is surgically implanted

with its catheter in the abdominal aorta.

Allow the animal to recover fully from surgery (7-10 days).

Record baseline blood pressure and heart rate data for several days.

Administer AVE 0991, often via oral gavage or in drinking water, over an extended period

(e.g., several weeks).[13]

Record cardiovascular parameters continuously or at set intervals to assess the long-term

effects on blood pressure, heart rate, and their variability.[13]

Data Analysis:

Calculate the change in MAP from the basal value at different time points after drug

administration.

Compare the blood pressure response between the AVE 0991-treated group and the

vehicle-treated control group using appropriate statistical tests.
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Data Presentation
The following tables summarize key quantitative data from published studies on AVE 0991.

Table 1: Receptor Binding and Efficacy of AVE 0991 vs. Angiotensin-(1-7)

Parameter AVE 0991 Angiotensin-(1-7) Assay Condition

Receptor Binding

IC₅₀
21 ± 35 nmol/L 220 ± 280 nmol/L

Competition with
[¹²⁵I]-Ang-(1-7) in
BAEC
membranes[2][3]

Peak NO Release 295 ± 20 nmol/L 270 ± 25 nmol/L
10 µmol/L stimulation

of BAECs[2][3]

Peak O₂⁻ Release 18 ± 2 nmol/L 20 ± 4 nmol/L
10 µmol/L stimulation

of BAECs[2][3]

Vasodilation Emax 29.1 ± 3.9 % 31.4 ± 7.7 %

Relaxation of pre-

contracted mouse

aortic rings[8]

| Vasodilation EC₅₀ | 1.3 ± 0.6 nmol/L | 2.0 ± 0.5 nmol/L | Relaxation of pre-contracted mouse

aortic rings[8] |

BAEC: Bovine Aortic Endothelial Cells

Table 2: Effect of Various Inhibitors on AVE 0991-Induced Nitric Oxide Production in BAECs

Inhibitor Target Approximate Inhibition (%)

PD 123,177 AT₂ Receptor ~90%[2][3][6]

Bradykinin B₂ Receptor

Blockade
B₂ Receptor ~80%[2][3][6]

L-NMMA NO Synthase ~70%[2][3]

[D-Ala⁷]-Ang-(1-7) (A-779) Mas Receptor ~50%[2][3][6]
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| EXP 3174 | AT₁ Receptor | ~50%[2][3][6] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10800321#protocol-for-assessing-vascular-function-
with-ave-0991]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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